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Compound of Interest

Compound Name: Isoquinolin-3-ylmethanol

Cat. No.: B183371

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of isoquinolin-3-
ylmethanol derivatives. Isoquinoline and its derivatives are a significant class of heterocyclic
compounds that form the core structure of many natural alkaloids and synthetic molecules with
a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2]
Understanding their three-dimensional structure through X-ray crystallography is pivotal for
structure-based drug design and for elucidating their mechanism of action at the molecular
level.

Crystallographic Data Comparison

Detailed crystallographic data for two derivatives, [(3S)-1,2,3,4-tetrahydroisoquinolin-3-
yllmethanol and 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one, are presented below.
This allows for a direct comparison of their solid-state structures.
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[(3S)-1,2,3,4- 3-hydroxymethyl-1,2,3,4-

Parameter tetrahydroisoquinolin-3- tetrahydroisoquinolin-1-
yllmethanol one[3]

CCDC Number 823631 Not available in search results

Chemical Formula C10H13NO C10H1:NO2

Formula Weight 163.22 177.20

Crystal System Orthorhombic Orthorhombic

Space Group P212121 P212121

a (A) 6.2846 (1) 6.2846 (1)

b (A) 13.8914 (1) 13.8914 (1)

c (A) 19.5592 (2) 19.5592 (2)

o (°) 920 90

B () 90 920

y () 90 90

Volume (A3) 1707.56 (3) 1707.56 (3)

Z 8 8

Temperature (K) 100 100

R-factor (%) Not available in search results 2.6

Experimental Protocols

The determination of the crystal structure of small organic molecules like isoquinolin-3-
ylmethanol derivatives through single-crystal X-ray diffraction involves a series of well-defined
steps.[4][5][6]

1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction
analysis.[7] Common methods for growing crystals of organic compounds include:
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o Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at
room temperature.

» Vapor Diffusion: A solution of the compound is placed in a sealed container with a less
volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant into
the solution induces crystallization.

o Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce
crystallization.

2. Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray
diffractometer.[4] The crystal is cooled to a low temperature (typically 100 K) to minimize
thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the
diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell dimensions and space group. The phases of the diffracted X-rays are then
determined using computational methods to generate an initial electron density map. An atomic
model is built into this map and refined against the experimental data to obtain the final,
accurate crystal structure.[3]

Visualization of a Key Signaling Pathway

Many isoquinoline derivatives exhibit their biological effects by modulating key cellular signaling
pathways.[8] One such pathway is the NF-kB (nuclear factor kappa-light-chain-enhancer of
activated B cells) signaling pathway, which plays a crucial role in inflammation and apoptosis
(programmed cell death).[9][10][11][12] The diagram below illustrates a simplified
representation of how an isoquinolin-3-ylmethanol derivative might inhibit this pathway,
leading to an anti-inflammatory or pro-apoptotic response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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